molecular formula C21H23N3O4 B4196293 2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide

2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B4196293
M. Wt: 381.4 g/mol
InChI Key: LHIDERXJRPKMPO-UHFFFAOYSA-N
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Description

2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a dimethoxyphenyl group, and a tryptophanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The process is designed to minimize waste and reduce production costs while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetyl group, a dimethoxyphenyl group, and a tryptophanamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(25)23-18(10-14-12-22-17-7-5-4-6-16(14)17)21(26)24-15-8-9-19(27-2)20(11-15)28-3/h4-9,11-12,18,22H,10H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDERXJRPKMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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